molecular formula C16H18ClNO2 B2841330 Methyl (S)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride CAS No. 2253619-90-6

Methyl (S)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride

Cat. No.: B2841330
CAS No.: 2253619-90-6
M. Wt: 291.78
InChI Key: BLABZWHCJOKQAD-RSAXXLAASA-N
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Description

Methyl (S)-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals due to its unique structural properties, which include a biphenyl group and an amino ester functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the biphenyl derivative, which is then subjected to a series of reactions to introduce the amino and ester groups.

    Chiral Resolution: The chiral center is introduced using enantioselective synthesis or chiral resolution techniques.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Oximes, nitroso compounds.

    Reduction Products: Alcohols, primary amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (S)-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of various pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl (S)-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

    Methyl ®-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride: The enantiomer of the compound, which may have different biological activities.

    Ethyl (S)-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride: A similar compound with an ethyl ester group instead of a methyl ester.

Uniqueness: Methyl (S)-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride is unique due to its specific chiral configuration and the presence of both biphenyl and amino ester functionalities, which confer distinct chemical and biological properties.

This detailed overview should provide a comprehensive understanding of Methyl (S)-3-([1,1’-biphenyl]-4-yl)-3-aminopropanoate hydrochloride, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c1-19-16(18)11-15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12;/h2-10,15H,11,17H2,1H3;1H/t15-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLABZWHCJOKQAD-RSAXXLAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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